molecular formula C20H24N6O4 B7783558 MFCD04185401

MFCD04185401

Cat. No.: B7783558
M. Wt: 412.4 g/mol
InChI Key: LDKSQOQSBRUPPJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-23-17-16(18(29)22-20(23)30)26(13-15(28)14-5-3-2-4-6-14)19(21-17)25-9-7-24(8-10-25)11-12-27/h2-6,27H,7-13H2,1H3,(H,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKSQOQSBRUPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04185401 typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

MFCD04185401 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

MFCD04185401 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD04185401 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds were selected based on structural motifs (e.g., heterocyclic frameworks, halogen substituents) and functional similarities (e.g., pharmacological intermediates, solubility profiles):

Property CAS 428854-24-4 CAS 53052-06-5 CAS 905306-69-6
MDL Number MFCD22741544 MFCD01089040 MFCD10697534
Molecular Formula C₁₇H₁₅FN₈ C₆H₄N₂OS C₇H₁₀N₂O
Molecular Weight 350.35 g/mol 152.17 g/mol 138.17 g/mol
Key Functional Groups Pyrazolo-pyridine, fluorobenzyl Thiazole, oxazole Methoxypyridyl, amine
Solubility Not specified High water solubility Very soluble in water
Synthetic Yield 86.95% (Method 1) 86.95% (Method 1) 30–69% (Methods 1–2)
Safety Profile Not specified Warning (H302) H315-H319-H335

Key Differences and Implications

Molecular Weight and Solubility :

  • CAS 905306-69-6 (138.17 g/mol) exhibits higher aqueous solubility compared to CAS 53052-06-5 (152.17 g/mol), likely due to its methoxypyridyl group enhancing polarity .
  • Heavier compounds like CAS 428854-24-4 (350.35 g/mol) may face bioavailability challenges due to reduced GI absorption .

Synthetic Complexity :

  • CAS 428854-24-4 requires multi-step synthesis involving pyrazolo-pyridine intermediates, whereas CAS 53052-06-5 is synthesized via simpler thiazole-forming reactions .

Research Findings and Data Interpretation

Functional Group Impact on Bioactivity

  • Pyrazolo-pyridine Derivatives (CAS 428854-24-4) : These compounds show promise in kinase inhibition due to their planar aromatic systems, but their large size (C₁₇H₁₅FN₈) may limit BBB penetration .
  • Thiazole/Oxazole Derivatives (CAS 53052-06-5) : High solubility and low molecular weight make them ideal candidates for hydrophilic drug formulations .

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